N-[1-(cyclohexylmethyl)-5-oxopyrrolidin-3-yl]-2-(1H-imidazol-2-yl)benzamide
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Overview
Description
N-[1-(cyclohexylmethyl)-5-oxopyrrolidin-3-yl]-2-(1H-imidazol-2-yl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrrolidinone ring, an imidazole moiety, and a benzamide group, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(cyclohexylmethyl)-5-oxopyrrolidin-3-yl]-2-(1H-imidazol-2-yl)benzamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolidinone ring, followed by the introduction of the cyclohexylmethyl group. The imidazole moiety is then attached through a series of condensation reactions. The final step involves the formation of the benzamide group under controlled conditions, often using reagents like benzoyl chloride and a suitable base.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process. Purification steps, including recrystallization and chromatography, are employed to obtain the final product in its pure form.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexylmethyl group, leading to the formation of ketones or alcohols.
Reduction: Reduction reactions can target the imidazole ring, potentially converting it into a more saturated heterocyclic structure.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while substitution reactions can introduce diverse functional groups to the benzamide moiety.
Scientific Research Applications
N-[1-(cyclohexylmethyl)-5-oxopyrrolidin-3-yl]-2-(1H-imidazol-2-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-[1-(cyclohexylmethyl)-5-oxopyrrolidin-3-yl]-2-(1H-imidazol-2-yl)benzamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, modulating their activity. The benzamide group may interact with protein receptors, influencing signal transduction pathways. Overall, the compound’s effects are mediated through its ability to form stable complexes with biological macromolecules.
Comparison with Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer and has a similar cyclohexane structure.
Dichloroaniline: An aniline derivative with chlorine substitutions, used in dye and herbicide production.
Cetylpyridinium chloride and domiphen bromide: Structurally similar compounds with antimicrobial properties.
Uniqueness: N-[1-(cyclohexylmethyl)-5-oxopyrrolidin-3-yl]-2-(1H-imidazol-2-yl)benzamide stands out due to its combination of a pyrrolidinone ring, imidazole moiety, and benzamide group
Properties
IUPAC Name |
N-[1-(cyclohexylmethyl)-5-oxopyrrolidin-3-yl]-2-(1H-imidazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O2/c26-19-12-16(14-25(19)13-15-6-2-1-3-7-15)24-21(27)18-9-5-4-8-17(18)20-22-10-11-23-20/h4-5,8-11,15-16H,1-3,6-7,12-14H2,(H,22,23)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLYFVMDKMGKLIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2CC(CC2=O)NC(=O)C3=CC=CC=C3C4=NC=CN4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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